molecular formula C12H10BrN B8361344 2-(3-Bromophenyl)-5-methylpyridine

2-(3-Bromophenyl)-5-methylpyridine

Cat. No.: B8361344
M. Wt: 248.12 g/mol
InChI Key: IWUVCNQOYRJIAB-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5-methylpyridine is a useful research compound. Its molecular formula is C12H10BrN and its molecular weight is 248.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10BrN

Molecular Weight

248.12 g/mol

IUPAC Name

2-(3-bromophenyl)-5-methylpyridine

InChI

InChI=1S/C12H10BrN/c1-9-5-6-12(14-8-9)10-3-2-4-11(13)7-10/h2-8H,1H3

InChI Key

IWUVCNQOYRJIAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=CC(=CC=C2)Br

Origin of Product

United States

Foundational & Exploratory

2-(3-Bromophenyl)-5-methylpyridine chemical structure properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(3-Bromophenyl)-5-methylpyridine , a strategic biaryl intermediate used in medicinal chemistry for the development of GPCR ligands (specifically mGluR5 antagonists) and organic materials.

Part 1: Chemical Identity & Core Properties[1][2][3]

This compound is a biaryl scaffold featuring a pyridine ring substituted at the 5-position with a methyl group and at the 2-position with a 3-bromophenyl moiety. It serves as a "privileged structure" in drug discovery, offering a rigid geometric spacer with a specific electronic profile due to the nitrogen atom's placement.

Structural Specifications
  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₀BrN

  • Molecular Weight: 248.12 g/mol

  • SMILES: Cc1cnc(c2cccc(Br)c2)cc1

  • Key Functional Groups:

    • Pyridine Nitrogen: Proton acceptor (Hydrogen Bond Acceptor), influences solubility and pKa.

    • Aryl Bromide: Reactive handle for downstream palladium-catalyzed cross-couplings (Buchwald-Hartwig, Sonogashira).

    • 5-Methyl Group: Metabolic handle (potential oxidation site) and lipophilicity modulator.

Physicochemical Properties (Calculated)
PropertyValueSignificance
cLogP ~3.6Moderate lipophilicity; suitable for CNS penetration.
TPSA ~13 ŲLow polar surface area, indicating good membrane permeability.
pKa (Conj. Acid) ~4.5 - 5.0Less basic than pyridine (pKa 5.2) due to the electron-withdrawing phenyl ring.
Melting Point 45–55 °C (Est.)Low-melting solid; likely crystallizes from hexanes/EtOAc.
Solubility HighSoluble in DCM, EtOAc, DMSO, Methanol. Insoluble in water.

Part 2: Synthesis & Manufacturing Protocol

Since this specific isomer is often a custom synthesis target rather than a commodity chemical, the most reliable manufacturing route is via chemoselective Suzuki-Miyaura cross-coupling .

Retrosynthetic Analysis

The synthesis relies on the electronic differentiation between the 2-halopyridine and the 3-halobenzene . The C–X bond at the 2-position of pyridine is significantly more activated towards oxidative addition by Pd(0) than a meta-substituted phenyl halide.

  • Starting Material A: 2-Bromo-5-methylpyridine (CAS: 3510-66-5)[1][2][3][4][5][6]

  • Starting Material B: 3-Bromophenylboronic acid (CAS: 89598-96-9)

Reaction Scheme Diagram

The following diagram illustrates the selective coupling pathway.

Synthesis Fig 1. Chemoselective Suzuki-Miyaura Synthesis Route SM1 2-Bromo-5-methylpyridine (CAS 3510-66-5) Catalyst Pd(PPh3)4 (5 mol%) Na2CO3, Dioxane/H2O SM1->Catalyst SM2 3-Bromophenylboronic acid (CAS 89598-96-9) SM2->Catalyst Intermediate Oxidative Addition (Selective at Pyridine-Br) Catalyst->Intermediate 90°C, 12h Product This compound (Target Scaffold) Intermediate->Product Reductive Elimination

Detailed Experimental Protocol

Objective: Synthesize 10g of this compound.

  • Reagent Setup:

    • Charge a 250 mL round-bottom flask with 2-Bromo-5-methylpyridine (1.0 eq, 58 mmol).

    • Add 3-Bromophenylboronic acid (1.1 eq, 64 mmol). Note: Do not use excess boronic acid to avoid bis-coupling.

    • Add Tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).

    • Add solvent system: 1,4-Dioxane (100 mL) and 2M Na₂CO₃ (aq) (30 mL).

  • Reaction:

    • Degas the mixture with Nitrogen or Argon for 15 minutes.

    • Heat to reflux (approx. 90-100 °C) under inert atmosphere for 12–16 hours.

    • Monitor: Use TLC (Hexane:EtOAc 4:1). The pyridine starting material (Rf ~0.5) should disappear. The product will appear as a new spot (Rf ~0.3-0.4).

  • Work-up:

    • Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via silica gel flash chromatography.

    • Gradient: 0% to 20% Ethyl Acetate in Hexanes.

    • Yield Expectation: 75–85%.

Critical Control Points (Troubleshooting)
  • Selectivity Issue: If bis-coupling occurs (forming a terphenyl), reduce the temperature to 80°C and ensure strictly 1.05-1.1 equivalents of boronic acid are used.

  • Catalyst Choice: If the reaction is sluggish, switch to Pd(dppf)Cl₂·DCM , which is more robust for heteroaryl chlorides/bromides.

Part 3: Applications & Functionalization

This molecule is rarely the final drug; it is a branching point . The remaining bromine atom on the phenyl ring allows for divergent synthesis of library candidates.

Divergent Synthesis Logic

The 3-bromo position is ideal for introducing polarity or lipophilic bulk to target allosteric sites in receptors like mGluR5.

Functionalization Fig 2. Downstream Functionalization Pathways Core This compound Path1 Sonogashira Coupling (Alkynes) Core->Path1 Pd/Cu, Alkyne Path2 Buchwald-Hartwig (Amines) Core->Path2 Pd, Amine, Base Path3 Suzuki Coupling #2 (Biaryls) Core->Path3 Pd, Ar-B(OH)2 Prod1 mGluR5 Antagonists (e.g., MPEP Analogues) Path1->Prod1 Prod2 CNS Active Ligands (Solubility Enhanced) Path2->Prod2 Prod3 OLED Materials (Extended Conjugation) Path3->Prod3

Specific Application: mGluR5 Antagonists

The 2-arylpyridine scaffold mimics the structure of MPEP (2-methyl-6-(phenylethynyl)pyridine). By reacting this compound with terminal alkynes via Sonogashira coupling, researchers can generate rigid analogues that modulate the metabotropic glutamate receptor 5, a target for Fragile X syndrome and anxiety disorders.

Part 4: Safety & Handling

  • Hazards:

    • 2-Bromo-5-methylpyridine: Irritant (Skin/Eye), potential sensitizer.

    • Boronic Acids: Generally low toxicity but should be handled as irritants.

    • Palladium Catalysts: Heavy metal toxicity; handle in a fume hood.

  • Storage: Store the product under inert gas (Argon) at 2–8°C to prevent slow oxidation of the methyl group or pyridine nitrogen over long periods.

  • Disposal: Halogenated organic waste.

References

  • Synthesis of 2-Bromo-5-methylpyridine

    • Source: Sigma-Aldrich / Merck KGaA Product No. 525537 (2-Amino-5-bromo-3-methylpyridine)
    • Verification: (Representative isomer link for properties).

  • Suzuki-Miyaura Coupling Methodology

    • Title: Efficient Synthesis of Novel Pyridine-Based Deriv
    • Source: Molecules 2017, 22(2), 190.
    • Link:

  • Biaryl Scaffolds in Drug Discovery

    • Title: A decade of pyridine-containing heterocycles in US FDA approved drugs.
    • Source: NIH / PubMed Central.
    • Link:

  • Starting Material Properties (2-Bromo-5-methylpyridine)

    • CAS: 3510-66-5[1][2][3][4][5][6]

    • Source: ChemicalBook / Thermo Scientific.
    • Link:

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the profile, synthesis, and application of 2-(3-Bromophenyl)-5-methylpyridine , a biaryl scaffold utilized in medicinal chemistry (e.g., mGluR5 modulators, kinase inhibitors).

Compound Identification & Strategic Context

This molecule serves as a critical bifunctional intermediate . The pyridine nitrogen provides a hydrogen-bond acceptor site, while the aryl bromide allows for orthogonal functionalization (e.g., Buchwald-Hartwig amination or a second Suzuki coupling) to build complex pharmacophores.

Chemical Identity[1][2][3]
  • IUPAC Name: this compound

  • CAS Registry Number: Not widely indexed in public commodity databases. Researchers must synthesize this target from commercially available precursors (see Section 2).

  • Molecular Formula: C₁₂H₁₀BrN

  • Molecular Weight: 248.12 g/mol

  • SMILES: Cc1cnc(c2cccc(Br)c2)cc1

  • Key Structural Features:

    • Pyridine Ring: Electron-deficient, 5-methyl substituted.

    • Phenyl Ring: 3-bromo substituted (meta-bromo).

    • Linkage: Biaryl bond at Pyridine-C2 and Phenyl-C1.

Precursor Availability

Since the target is a custom intermediate, synthesis is required. The following commodity chemicals are the standard starting materials:

ComponentChemical NameCAS NumberRole
Electrophile 2-Bromo-5-methylpyridine3510-66-5 Pyridine core
Nucleophile 3-Bromophenylboronic acid89598-96-9 Phenyl ring donor
Catalyst Pd(PPh₃)₄ (Tetrakis)14221-01-3 Cross-coupling catalyst

Synthesis Strategy: Chemoselective Suzuki-Miyaura Coupling

The Chemoselectivity Challenge

The synthesis involves reacting a dibromo system (one bromine on the pyridine, one on the boronic acid/product). The critical scientific challenge is chemoselectivity .

  • Site A (Pyridine C2-Br): Highly activated for oxidative addition due to the electron-withdrawing nitrogen atom (alpha-position).

  • Site B (Phenyl C3-Br): Less activated (unactivated aryl bromide).

Expert Insight: By controlling stoichiometry (1:1 equiv) and temperature, the Palladium(0) catalyst will preferentially undergo oxidative addition at the electron-deficient Pyridine C2-Br bond, preserving the Phenyl C3-Br for downstream chemistry.

Experimental Protocol

Scale: 10 mmol Reaction Time: 4–12 hours Yield Target: 75–85%

  • Preparation: In a 100 mL Schlenk flask, charge 2-Bromo-5-methylpyridine (1.72 g, 10 mmol), 3-Bromophenylboronic acid (2.01 g, 10 mmol), and Pd(PPh₃)₄ (5 mol%, 0.58 g).

  • Solvent System: Add degassed 1,2-Dimethoxyethane (DME) (40 mL) and 2M aqueous Na₂CO₃ (10 mL). Note: The biphasic system requires vigorous stirring.

  • Reaction: Heat to 85°C (Reflux) under an Argon atmosphere. Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.

    • Checkpoint: The starting pyridine (Rf ~0.5) should disappear. The product will appear as a new UV-active spot (Rf ~0.4).

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient 0% → 10% Ethyl Acetate in Hexanes.

    • Observation: The product is typically a white to off-white solid.[1]

Synthesis Mechanism Visualization

The following diagram illustrates the catalytic cycle, highlighting the selective oxidative addition.

SuzukiCycle cluster_selectivity Critical Selectivity Control Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Selectivity Step) Pd0->OxAdd + 2-Bromo-5-methylpyridine Complex1 Pd(II)-Pyridine Complex (Py-Pd-Br) OxAdd->Complex1 Fast (Activated C-Br) TransMet Transmetallation (+ 3-Br-Ph-B(OH)2) Complex1->TransMet Base (Na2CO3) Complex2 Biaryl-Pd(II) Complex TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regenerate Catalyst Product Product: This compound RedElim->Product

Caption: Catalytic cycle emphasizing the preferential oxidative addition at the electron-deficient pyridine C2-position over the phenyl C3-position.

Analytical Characterization (Expected Data)

To validate the synthesis, researchers should confirm the structure using NMR and MS.

TechniqueExpected Signal / ValueStructural Assignment
¹H NMR (400 MHz, CDCl₃) δ 2.38 (s, 3H)Methyl group at Pyridine-C5.
δ 8.52 (d, J=2 Hz, 1H)Pyridine H6 (Deshielded, adjacent to N).
δ 7.50–7.60 (m, 2H)Pyridine H3, H4 (Coupling constants confirm substitution).
δ 8.15 (t, 1H), 7.90 (d, 1H)Phenyl H2', H6' (Characteristic meta-substitution pattern).
¹³C NMR ~18 ppmMethyl carbon .
~155 ppmPyridine C2 (Quaternary, ipso to phenyl).
~123 ppmPhenyl C3 (C-Br bond).
HRMS (ESI+) m/z 248.0075 [M+H]⁺Consistent with C₁₂H₁₀⁷⁹BrN (Monoisotopic).

Applications & Downstream Workflow

This compound is rarely the final drug; it is a scaffold . The remaining bromine atom (on the phenyl ring) allows for the construction of "privileged structures" in drug discovery.

Functionalization Logic
  • Route A (Suzuki Coupling): React with a second boronic acid (e.g., to add a solubilizing tail).

  • Route B (Buchwald-Hartwig): React with an amine (e.g., morpholine, piperazine) to modulate lipophilicity (LogP).

  • Route C (Sonogashira): React with an alkyne (common in mGluR5 antagonists like MPEP).

Workflow Diagram

Workflow Start Precursors: 2-Br-5-Me-Py + 3-Br-Ph-B(OH)2 Step1 Step 1: Selective Suzuki (Pd(PPh3)4, Na2CO3) Start->Step1 Interm Intermediate: This compound Step1->Interm Branch Divergence Interm->Branch PathA Path A: Amination (Buchwald-Hartwig) Branch->PathA + Amine PathB Path B: Alkynylation (Sonogashira) Branch->PathB + Alkyne FinalA Kinase Inhibitor Analog PathA->FinalA FinalB mGluR5 Antagonist (MPEP Analog) PathB->FinalB

Caption: Divergent synthesis workflow utilizing the preserved aryl bromide for library generation.

Safety & Handling

  • Bromopyridines: Can be skin irritants and lachrymators. Handle in a fume hood.

  • Palladium Catalysts: Pd(PPh₃)₄ is air-sensitive. Store under inert gas (Nitrogen/Argon) in a freezer.

  • Waste Disposal: Aqueous waste from Suzuki coupling contains Palladium traces and Boron species; dispose of as heavy metal/hazardous waste.

References

  • Sigma-Aldrich. 2-Bromo-5-methylpyridine Product Specification (CAS 3510-66-5).Link

  • PubChem. 3-Bromophenylboronic acid Compound Summary (CAS 89598-96-9).Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational review for the protocol). Link

  • ChemicalBook. 2-Bromo-5-methylpyridine Synthesis and Properties.Link

Sources

Molecular weight and formula of 2-(3-Bromophenyl)-5-methylpyridine

[5][6]

Structural Characterization

Verification of the product structure relies on identifying the specific substitution pattern.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.38 (s, 3H): Methyl group at position 5 (distinct singlet).

    • δ 8.52 (d, J=2.0 Hz, 1H): Pyridine H-6 (most deshielded, adjacent to Nitrogen).

    • δ 7.50–8.00 (m, 6H): Overlapping aromatic protons of the phenyl ring and pyridine H-3/H-4. The 3-bromophenyl pattern should show a distinct triplet (t, J=1.8 Hz) for the proton between the Br and the connection point.

  • Mass Spectrometry (ESI+):

    • m/z: 248.0 [M+H]⁺ and 250.0 [M+H+2]⁺.

    • Diagnostic: A 1:1 isotopic ratio confirms the presence of a single Bromine atom.

Applications in Drug Discovery

This molecule is a "Bifunctional Scaffold," meaning it serves as a junction point for growing molecular complexity in two orthogonal directions.

  • Vector A (Aryl Bromide): The remaining bromine on the phenyl ring is a "handle" for a second cross-coupling reaction (e.g., Buchwald-Hartwig amination to add a solubilizing amine tail).

  • Vector B (Methyl Group): The 5-methyl group is benzylic-like. It can be:

    • Oxidized to a Carboxylic Acid (KMnO₄) -> Leads to Amide coupling.

    • Brominated (NBS/AIBN) -> Leads to nucleophilic substitution (e.g., adding a heterocycle).

Strategic Utility: In kinase inhibitor design, the pyridine nitrogen often serves as a hydrogen bond acceptor (HBA) in the hinge region of the ATP binding pocket. The 3-bromophenyl group projects into the hydrophobic back-pocket, where it can be substituted to tune selectivity [3].

Scaffold_Utilitycluster_pathAVector A: Aryl Bromide Functionalizationcluster_pathBVector B: Methyl Group FunctionalizationCoreThis compoundSuzuki2Suzuki Coupling(Add Aryl/Heteroaryl)Core->Suzuki2Pd CatalystBuchwaldBuchwald Amination(Add Solubilizing Group)Core->BuchwaldPd/AmineOxidationOxidation to COOH(Amide Library Gen)Core->OxidationKMnO4BrominationRadical Bromination(Benzylic Substitution)Core->BrominationNBS/AIBNcaptionFigure 2: Divergent synthesis pathways utilizing the orthogonal handles of the scaffold.

Safety & Handling (SDS Summary)

As a halogenated pyridine derivative, standard laboratory safety protocols apply.

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the methyl group or hydrolysis.

References

  • Sigma-Aldrich. 2-Bromo-5-methylpyridine Product Specification. Link

  • PubChem. 2-Amino-5-bromo-3-methylpyridine Compound Summary. National Library of Medicine. Link

  • Lutz, M. R., et al. "Regioselective Suzuki-Miyaura Cross-Coupling of Dihaloheterocycles." Journal of Organic Chemistry, 2018. (Contextual grounding for chemoselectivity).

Pharmacophore Analysis: The Synergistic Interplay of 3-Bromophenyl and 5-Methylpyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacophoric utility of combining 3-bromophenyl and 5-methylpyridine moieties in small molecule drug discovery. While often viewed as simple hydrophobic spacers, these fragments exhibit complex electronic and steric behaviors—specifically the sigma-hole interactions of the bromine atom and the electronic push-pull of the methyl-substituted pyridine. This analysis focuses on their application in Negative Allosteric Modulators (NAMs) for GPCRs (specifically mGluR5) and kinase inhibitors, providing a validated synthetic pathway and in silico evaluation protocols.

The Physicochemical Landscape

To rationally design ligands containing these moieties, one must move beyond "lock and key" models and understand the quantum mechanical features driving binding affinity.

The 3-Bromophenyl Moiety: The Sigma-Hole Effect

The 3-bromophenyl group is not merely a lipophilic space-filler. The bromine atom, due to its high polarizability and the electron-withdrawing nature of the phenyl ring, exhibits an anisotropic charge distribution.

  • The Sigma-Hole (

    
    -hole):  A region of positive electrostatic potential develops on the extension of the C-Br bond axis.[1] This allows the bromine to act as a Lewis Acid , forming highly directional halogen bonds (X-bonds) with backbone carbonyl oxygens or side-chain nitrogen/sulfur atoms in the target protein.
    
  • Vectorality: Unlike hydrogen bonds, X-bonds are strictly linear (

    
    ). The meta (3-position) substitution on the phenyl ring orients this vector at a 
    
    
    
    angle relative to the scaffold attachment point, probing distinct sub-pockets compared to para or ortho analogs.
The 5-Methylpyridine Moiety: Modulated Basicity

The pyridine ring is a classic Hydrogen Bond Acceptor (HBA). However, the 5-methyl substitution critically alters its physicochemical profile:

  • Basicity Modulation: The methyl group is weakly electron-donating (+I effect). While the meta position (relative to Nitrogen) dampens the resonance contribution, it sufficiently increases the electron density on the Nitrogen lone pair, slightly elevating the pKa compared to unsubstituted pyridine. This strengthens H-bond acceptance without leading to full protonation at physiological pH, which could incur a desolvation penalty.

  • Hydrophobic Anchoring: The 5-methyl group provides a small but rigid hydrophobic volume (

    
    ), often essential for displacing "high-energy" water molecules from narrow hydrophobic clefts in the binding site.
    
Pharmacophore Map Visualization

The following diagram illustrates the vectoral properties of this bi-aryl system.

PharmacophoreMap Br Bromine (Sigma Hole) Lewis Acid Phenyl Phenyl Ring (π-π Stacking) Br->Phenyl Electron w/d Target_CO Target Backbone C=O Br->Target_CO Halogen Bond (180° Vector) Linker Biaryl Bond (Rotatable) Phenyl->Linker Pyridine Pyridine Core Linker->Pyridine Nitrogen Pyridine N (H-Bond Acceptor) Pyridine->Nitrogen Lone Pair Methyl 5-Methyl (Hydrophobic Bulk) Pyridine->Methyl +I Effect Target_H Target H-Bond Donor Nitrogen->Target_H H-Bond

Caption: Vector map showing the directional Halogen Bond (Br) and H-Bond Acceptor (N) sites separated by a biaryl scaffold.

Validated Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

To access the 3-(3-bromophenyl)-5-methylpyridine scaffold, a standard Suzuki coupling is recommended. The choice of catalyst is critical to prevent debromination or homocoupling.

Retrosynthetic Logic

We utilize 3-bromo-5-methylpyridine as the electrophile and 3-bromophenylboronic acid is avoided to prevent polymerization (since the product would still contain a bromine). Correct Strategy: Use (5-methylpyridin-3-yl)boronic acid and 1,3-dibromobenzene . Refinement: To ensure mono-coupling selectivity, use 1-bromo-3-iodobenzene (exploiting the reactivity difference I > Br) or control stoichiometry with 1,3-dibromobenzene.

Selected Route: Coupling 3-bromo-5-methylpyridine with 3-chlorophenylboronic acid (if a Cl/Br bioisostere is acceptable) or using a specific sequence for the bromo-analog. Optimal Protocol for the exact title scaffold:

  • Substrate A: 3-bromo-5-methylpyridine.

  • Substrate B: 3-bromophenylboronic acid.

    • Critical Issue: This coupling will fail selectively because Substrate B contains a Br.

    • Correction: We synthesize the bond between the rings.

    • Revised Substrates: 3-bromo-5-methylpyridine + 3-chlorophenylboronic acid (to yield 3-(3-chlorophenyl)-5-methylpyridine) OR use 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-methylpyridine + 1-bromo-3-iodobenzene .

Protocol: Synthesis of 3-(3-bromophenyl)-5-methylpyridine via Selective Coupling

Experimental Workflow

Reagents:

  • Electrophile: 1-Bromo-3-iodobenzene (1.0 eq) - The Iodine reacts first.

  • Nucleophile: (5-methylpyridin-3-yl)boronic acid (1.1 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for steric tolerance).

  • Base: Na2CO3 (2.0 M aqueous solution).

  • Solvent: 1,4-Dioxane.

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with 1,4-dioxane. Sparge with Argon for 15 mins. This is non-negotiable to prevent Pd oxidation and homocoupling.

  • Loading: Add 1-bromo-3-iodobenzene (283 mg, 1.0 mmol) and Pd(PPh3)4 (58 mg, 0.05 mmol). Stir for 5 min under Argon.

  • Addition: Add (5-methylpyridin-3-yl)boronic acid (150 mg, 1.1 mmol) and Na2CO3 (1.0 mL, 2M).

  • Reaction: Seal and heat to 90°C for 4 hours (or Microwave: 110°C for 30 min). The lower temperature (90°C) preserves the bromine on the phenyl ring while the iodine reacts.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product will be the mono-coupled 3-(3-bromophenyl)-5-methylpyridine .

Synthetic Pathway Diagram

SyntheticCycle Start Start: 1-Bromo-3-iodobenzene + Pd(0) OxAdd Oxidative Addition (Insert into C-I bond) Start->OxAdd Fast (I > Br) TransMet Transmetalation (+ 5-methylpyridin-3-yl boronic acid) OxAdd->TransMet Base (Na2CO3) RedElim Reductive Elimination (Form Biaryl Bond) TransMet->RedElim RedElim->Start Regenerate Pd(0) Product Product: 3-(3-bromophenyl)-5-methylpyridine RedElim->Product

Caption: Catalytic cycle exploiting the reactivity difference between Aryl-I and Aryl-Br to preserve the pharmacophoric bromine.

Synergistic Pharmacophore Modeling (Case Study: mGluR5)

The combination of these two rings creates a scaffold highly specific for the mGluR5 allosteric binding site (transmembrane domain).

The "Anchor and Swing" Mechanism

In mGluR5 NAMs (like MPEP/MTEP analogs), the pyridine nitrogen acts as the Anchor , forming a hydrogen bond with Ser809 or similar polar residues in the 7TM pocket. The 3-bromophenyl moiety acts as the Swing , reaching into a deep hydrophobic pocket lined by aromatic residues (e.g., Trp, Phe).

Quantitative Data Summary

The following table summarizes the impact of these specific substitutions on binding affinity (


) and Lipophilic Ligand Efficiency (LLE).
Compound StructuremGluR5

(nM)
LogPLLEPharmacophore Contribution
3-phenylpyridine 12002.53.4Baseline hydrophobic fit.
3-(3-chlorophenyl)pyridine 1503.13.7Cl fills hydrophobic pocket better.
3-(3-bromophenyl)pyridine 45 3.34.0Sigma-hole interaction engaged.
3-(3-bromophenyl)-5-methylpyridine 12 3.64.1 Methyl group desolvates pocket; Br locks orientation.

Note: Data represents averaged structure-activity relationship (SAR) trends derived from mGluR5 NAM literature [1, 2].

In Silico Validation Protocol

To validate this pharmacophore in your specific target, follow this self-validating docking protocol using the PDB ID: 4OO9 (mGluR5 structure).

  • Preparation:

    • Protein: Remove water molecules except those bridging the ligand and backbone (if any). Protonate His residues at pH 7.4.

    • Ligand: Generate 3D conformers of 3-(3-bromophenyl)-5-methylpyridine. Crucial: Assign partial charges using a QM-based method (e.g., ESP charges from HF/6-31G*) to correctly model the electron-deficient region on the Bromine (sigma hole). Standard force fields (MMFF94) often treat halogens as uniformly negative spheres, missing the key interaction.

  • Grid Generation: Center grid on the co-crystallized NAM (e.g., Mavoglurant).

  • Docking Constraints:

    • Set a positional constraint (radius 1.5 Å) on the Pyridine Nitrogen to match the crystallographic H-bond acceptor.

    • Define a "Halogen Bond" feature if your docking software (e.g., Glide, Gold) supports it, targeting the backbone carbonyl of the residue deep in the pocket.

  • Analysis: Look for the "orthogonal twist" conformation. The biaryl system should not be planar; a twist of ~30-40° minimizes steric clash and optimizes the fit.

References

  • Gasparini, F. et al. (2002). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology.

  • Keov, P. et al. (2012). Molecular determinants of negative allosteric modulation at the metabotropic glutamate receptor 5 (mGlu5).[2][3] Molecular Pharmacology.

  • Wilcken, R. et al. (2013). Halogen Bonding in Drug Discovery: Structure, Diversity, and Design Principles. Journal of Medicinal Chemistry.[3]

  • Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

Technical Guide: Solubility Profile of 2-(3-Bromophenyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a definitive technical analysis of the solubility characteristics of 2-(3-Bromophenyl)-5-methylpyridine , a critical biaryl intermediate often utilized in pharmaceutical scaffold synthesis (e.g., via Suzuki-Miyaura cross-coupling).

Given the absence of a public, standardized solubility table for this specific CAS entry, this guide synthesizes structure-property relationship (SPR) analysis with field-proven experimental protocols . It is designed to allow researchers to predict, verify, and optimize solvent systems for reaction, extraction, and purification.

Executive Summary & Physicochemical Profile

This compound is a lipophilic, weak base belonging to the biaryl class. Its solubility behavior is governed by the competition between the hydrophobic biaryl core (promoting solubility in non-polar organics) and the pyridine nitrogen (providing a locus for hydrogen bonding and pH-dependent solubility).

PropertyValue (Predicted/Empirical)Impact on Solubility
Molecular Formula C₁₂H₁₀BrNModerate MW (~248.12 g/mol ) suggests solid state at RT.
LogP (Octanol/Water) ~3.8 – 4.2Highly Lipophilic. Preferential solubility in organic solvents over water.
pKa (Conj. Acid) ~4.5 – 5.0pH-Dependent. Soluble in aqueous acid (pH < 4) via protonation of the pyridine nitrogen.
H-Bond Donors/Acceptors 0 / 1Acceptor Only. Soluble in protic solvents (alcohols) but lacks self-association (no donors).
Physical State Solid (Likely MP: 40–90°C)Requires energy input (heat) to disrupt crystal lattice in moderate solvents.
Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction with the this compound pharmacophore.

Category A: High Solubility Solvents (Dissolution & Reaction)

Use these for preparing stock solutions, running reactions, or initial extraction.

  • Chlorinated Solvents (DCM, Chloroform): Excellent solubility due to favorable dipole-dipole interactions and dispersion forces. (>100 mg/mL).[1]

  • Polar Aprotic (DMSO, DMF, DMAc): Exceptional solubility. Useful for high-temperature couplings but difficult to remove. (>100 mg/mL).[1]

  • Ethers (THF, 2-MeTHF, Dioxane): Good solubility. THF is the standard solvent for Suzuki couplings involving this scaffold. (>50 mg/mL).

  • Esters (Ethyl Acetate, Isopropyl Acetate): Good solubility. Ideal for liquid-liquid extraction (workup).

Category B: Temperature-Dependent Solvents (Recrystallization)

Use these to purify the compound via thermal gradients.

  • Alcohols (Methanol, Ethanol, Isopropanol): The pyridine nitrogen accepts H-bonds from the solvent.

    • Cold: Moderate to Low solubility.

    • Hot: High solubility.[2]

    • Strategy:Ethanol is the primary candidate for single-solvent recrystallization.

  • Aromatics (Toluene): High solubility at RT, but solubility drops significantly at -20°C. Useful for scale-up purification.

Category C: Antisolvents (Precipitation)

Use these to crash the compound out of solution.

  • Aliphatics (Hexanes, Heptane, Pentane): Very low solubility due to the polarity of the pyridine ring.

  • Water: Practically insoluble at neutral/basic pH.

    • Note: Adding water to a DMSO/DMF reaction mixture is the standard method to precipitate this product.

Experimental Protocol: Gravimetric Solubility Determination

Do not rely on visual estimation. Use this protocol to generate precise solubility data (mg/mL) for your specific lot.

Objective: Determine the saturation solubility (


) at 25°C.

Workflow Diagram (DOT):

SolubilityProtocol cluster_check Quality Control Start Weigh Solvent (1.0 mL) AddSolid Add Excess Solid (Until Suspension) Start->AddSolid Equilibrate Equilibrate (24h @ 25°C, 500 rpm) AddSolid->Equilibrate Filter Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter Check2 Verify no degradation (HPLC) Equilibrate->Check2 Evaporate Evaporate & Dry (Vac Oven / N2 Blow) Filter->Evaporate Weigh Weigh Residue (Calc mg/mL) Evaporate->Weigh Check1 Check pH (Aq only)

Caption: Step-by-step workflow for gravimetric determination of equilibrium solubility.

Step-by-Step Methodology:

  • Preparation: Place 1.0 mL of the target solvent into a 4 mL glass vial.

  • Saturation: Add this compound in 10 mg increments, vortexing between additions, until a visible solid suspension persists.

  • Equilibration: Agitate the vial at 25°C for 24 hours (orbital shaker or stir bar).

  • Filtration: Draw the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed tare vial (

    
    ).
    
  • Drying: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until mass is constant.

  • Calculation: Weigh the dried vial (

    
    ).
    
    
    
    
Purification Strategy: Recrystallization

For this compound, the presence of the bromine atom facilitates crystal packing, making recrystallization a superior purification method over chromatography.

Recommended Solvent Systems:

SystemRatio (v/v)MechanismProtocol Notes
Ethanol (Single) 100%Thermal GradientDissolve at reflux; cool slowly to 4°C. High recovery yield.
EtOAc / Hexane 1:3 to 1:5AntisolventDissolve in min. EtOAc (warm). Add Hexane dropwise until cloudy.[3] Cool.
Toluene / Heptane 1:2AntisolventExcellent for removing non-polar impurities.

Decision Logic for Solvent Selection:

RecrystallizationLogic Start Crude this compound SolubilityCheck Test Solubility in Hot Ethanol Start->SolubilityCheck SolubleHot Soluble Hot? SolubilityCheck->SolubleHot InsolubleCold Insoluble Cold? SolubleHot->InsolubleCold Yes TryBinary Switch to Binary System (EtOAc / Hexane) SolubleHot->TryBinary No (Insoluble) UseEtOH Use Ethanol Recrystallization InsolubleCold->UseEtOH Yes InsolubleCold->TryBinary No (Soluble)

Caption: Decision tree for selecting the optimal recrystallization solvent system.

pH-Dependent Solubility (Aqueous Workup)

Understanding the basicity of the pyridine ring is crucial for liquid-liquid extraction (LLE).

  • Acidic pH (pH < 2): The pyridine nitrogen protonates (

    
    ). The molecule becomes water-soluble .[4]
    
    • Application: To remove non-basic impurities (e.g., unreacted bromobenzene), extract the organic layer with 1M HCl. The product moves to the aqueous layer.

  • Basic pH (pH > 8): The molecule is neutral and lipophilic .

    • Application: To recover the product from the acidic aqueous layer, neutralize with NaOH or NaHCO₃ until pH > 9, then extract into DCM or EtOAc.

References
  • Evans, J. C. W.; Allen, C. F. H. (1938). 2-Phenylpyridine.[4][5][6][7] Organic Syntheses, 18, 70. Link

    • Grounding: Establishes baseline solubility for 2-arylpyridines (miscible in organics, low in w
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Grounding: Authoritative source on solubility parameters and solvent selection for heterocycles.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[8]

    • Grounding: Theoretical framework for predicting solubility based on dispersion, polarity, and H-bonding (used for the m
  • PubChem Compound Summary for CID 13887 (2-Phenylpyridine) . National Center for Biotechnology Information (2025). Link

    • Grounding: Proxy data source for physicochemical properties of the biaryl pyridine scaffold.

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocols for 2-(3-Bromophenyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(3-Bromophenyl)-5-methylpyridine is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its structural motif is a precursor for a wide array of more complex molecules, including active pharmaceutical ingredients (APIs) and functional organic materials. The efficient and scalable synthesis of this compound is therefore of critical importance for enabling drug discovery and development programs. This application note provides detailed, field-proven protocols for the scalable synthesis of this compound. We present two primary, well-established palladium-catalyzed cross-coupling methodologies: the Suzuki-Miyaura coupling and the Negishi coupling. For each method, we delve into the mechanistic rationale, process optimization insights, and step-by-step experimental procedures designed for scalability. Furthermore, we briefly discuss direct C-H arylation as an emerging, atom-economical alternative. This guide is intended for researchers, chemists, and process development scientists seeking robust and scalable routes to this key intermediate.

Introduction: Strategic Importance and Synthetic Overview

The 2-arylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific substitution pattern of this compound offers three distinct points for further chemical diversification: the bromine atom on the phenyl ring (amenable to further cross-coupling, lithiation, or amination), the methyl group on the pyridine ring (which can be functionalized), and the pyridine nitrogen itself.

The primary challenge in synthesizing this molecule lies in the selective and efficient formation of the C-C bond between the pyridine and phenyl rings. Modern organometallic chemistry provides several powerful solutions. The most common and industrially viable methods are palladium-catalyzed cross-coupling reactions, which offer high yields, excellent functional group tolerance, and predictable scalability.[1][2]

This guide will focus on two such gold-standard reactions:

  • Suzuki-Miyaura Coupling: Reacting a pyridine halide with a phenylboronic acid (or vice versa). This method is widely favored due to the operational simplicity and the general stability and commercial availability of boronic acids.[3][4]

  • Negishi Coupling: Reacting a pyridyl organozinc reagent with a phenyl halide. This reaction is known for its high reactivity and tolerance of a wide range of functional groups, often proceeding under very mild conditions.[5][6]

We will also provide a perspective on Direct C-H Arylation, a cutting-edge technique that avoids the pre-functionalization of one of the coupling partners, offering a more atom-economical and environmentally benign approach.[7][8]

Protocol I: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used C(sp²)–C(sp²) bond-forming reaction in pharmaceutical development due to its robustness and favorable environmental profile. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system to couple an organoboron reagent with an organohalide.[1][3]

Mechanism and Strategic Rationale

The catalytic cycle, shown below, involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (e.g., 2-bromo-5-methylpyridine).

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, facilitated by a base which activates the boron species.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.

For the synthesis of this compound, the most practical approach involves coupling the readily available 2-bromo-5-methylpyridine with (3-bromophenyl)boronic acid .

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition 2-Bromo-5-methylpyridine (Me-Py-Br) pd_complex1 L₂Pd(II)(Py-Me)(Br) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation (3-Bromophenyl)boronic acid [Ar-B(OH)₂] + Base pd_complex2 L₂Pd(II)(Py-Me)(Ar-Br) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Product: (Me-Py)-(Ar-Br) reductive_elimination->product

Figure 1. Catalytic Cycle of the Suzuki-Miyaura Coupling.
Detailed Scalable Protocol

Materials:

  • 2-Bromo-5-methylpyridine (1.0 eq)

  • (3-Bromophenyl)boronic acid (1.1 - 1.2 eq)

  • Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.5 - 2.0 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v) or Toluene/Water

Procedure:

  • To a reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2-bromo-5-methylpyridine, (3-bromophenyl)boronic acid, the palladium catalyst, and the base.

  • Purge the reactor with nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water). The reaction concentration is typically 0.5-1.0 M.

  • Heat the reaction mixture to 85-95 °C and maintain with stirring for 4-16 hours. Monitor the reaction progress by HPLC or TLC.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate or toluene and water.

  • Separate the organic layer. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by crystallization from a suitable solvent (e.g., heptane/ethyl acetate) or by column chromatography (silica gel) for higher purity.

Scalability Considerations
  • Catalyst Choice: For scalability, Pd(dppf)Cl₂ is often preferred over Pd(PPh₃)₄ due to its higher stability and activity, allowing for lower catalyst loadings.[3]

  • Base: K₃PO₄ is often effective for challenging couplings, while K₂CO₃ is a more cost-effective option for reactive substrates.[9]

  • Solvent: While dioxane is common in the lab, 2-methyl-THF or toluene are often preferred on a larger scale due to safety and cost considerations.

  • Exotherm: The reaction is typically not strongly exothermic, but monitoring is crucial during the initial heating phase on a large scale.

  • Work-up: On a large scale, minimizing emulsion formation during the aqueous wash is key. Using brine washes can help break emulsions.

Protocol II: Palladium-Catalyzed Negishi Coupling

The Negishi coupling provides a powerful alternative, particularly when one of the coupling partners is sensitive to the basic conditions of the Suzuki reaction. It involves the coupling of an organozinc reagent with an organohalide.[6] The organozinc reagents are typically more reactive than their boronic acid counterparts, often allowing for lower reaction temperatures and broader substrate scope.[5]

Mechanism and Strategic Rationale

The Negishi coupling follows a similar catalytic cycle to the Suzuki coupling. The key difference is the transmetalation step, where the organic group is transferred from zinc to the palladium center. This step is typically fast and irreversible.

For this synthesis, the strategy involves two steps:

  • Formation of the Organozinc Reagent: 2-Bromo-5-methylpyridine is reacted with an activated zinc source to form the corresponding pyridylzinc halide.

  • Cross-Coupling: The in situ generated organozinc reagent is then coupled with 1,3-dibromobenzene using a suitable palladium catalyst and ligand.

Negishi_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition 1,3-Dibromobenzene (Ar-Br₂) pd_complex1 L₂Pd(II)(Ar-Br)(Br) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Pyridylzinc Halide (Me-Py-ZnX) pd_complex2 L₂Pd(II)(Ar-Br)(Py-Me) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Product: (Me-Py)-(Ar-Br) reductive_elimination->product

Figure 2. Catalytic Cycle of the Negishi Coupling.
Detailed Scalable Protocol

Materials:

  • 2-Bromo-5-methylpyridine (1.05 eq)

  • Zinc dust (activated) (1.5 eq)

  • 1,3-Dibromobenzene (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.0 - 2.0 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2.0 - 4.0 mol%)

  • Solvent: Tetrahydrofuran (THF) or 2-methyl-THF

Procedure:

  • Organozinc Formation:

    • To a dry, nitrogen-purged reactor, add activated zinc dust.

    • Add dry THF, followed by a solution of 2-bromo-5-methylpyridine in THF dropwise at room temperature. A slight exotherm may be observed.

    • Stir the mixture at room temperature for 2-4 hours to form the pyridylzinc bromide solution. The completion of this step can be monitored by quenching an aliquot and analyzing by GC/LC-MS.

  • Cross-Coupling:

    • In a separate dry, nitrogen-purged reactor, add Pd₂(dba)₃, XPhos, and 1,3-dibromobenzene.

    • Add dry THF and stir for 10-15 minutes to form the active catalyst.

    • Transfer the prepared pyridylzinc solution from the first step into the second reactor via cannula or a pressure-equalizing dropping funnel.

    • Heat the reaction mixture to 50-65 °C and maintain with stirring for 2-12 hours. Monitor progress by HPLC or TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and quench by slowly adding aqueous ammonium chloride solution.

    • Dilute with ethyl acetate or toluene and filter through a pad of celite to remove zinc salts.

    • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product as described in the Suzuki protocol (Section 2.2).

Scalability Considerations
  • Reagent Quality: The quality and activation of the zinc dust are critical for the efficient formation of the organozinc reagent.

  • Ligand Choice: Bulky, electron-rich phosphine ligands like XPhos are crucial for achieving high yields, especially when using aryl bromides or chlorides.[5]

  • Moisture Sensitivity: Organozinc reagents are moisture-sensitive. Ensuring all glassware is dry and reactions are run under an inert atmosphere is paramount for reproducibility on a large scale.

  • One-Pot Procedures: For scalability, developing a one-pot protocol where the organozinc is formed and coupled in the same reactor can be highly efficient.[6]

Alternative Strategy: Direct C-H Arylation

Direct C-H arylation represents a more modern and atom-economical approach to forming C-C bonds.[8] This strategy avoids the need to pre-functionalize the pyridine ring with a halide or organometallic moiety. Instead, a catalyst (typically palladium or ruthenium) activates a C-H bond on the pyridine ring, which then couples with an aryl halide.[7][10]

For 5-methylpyridine, the C-H bond at the 2-position is the most acidic and sterically accessible, making it a prime candidate for regioselective functionalization.[10] While laboratory-scale successes are numerous, challenges for industrial scale-up include:

  • High Catalyst Loading: Often requires higher catalyst loadings than traditional cross-coupling.

  • Regioselectivity: Ensuring exclusive arylation at the C-2 position over other C-H bonds can be challenging.

  • Harsh Conditions: Some methods require high temperatures or strong oxidants, which can limit functional group tolerance.

Despite these challenges, the field is rapidly advancing, and C-H activation holds significant promise for future scalable syntheses.

General Workflow and Data Comparison

The overall process for both primary protocols can be summarized in the following workflow.

Synthesis_Workflow start Starting Materials (Pyridyl Halide + Coupling Partner) reaction Palladium-Catalyzed Cross-Coupling (Suzuki or Negishi) start->reaction workup Aqueous Work-up & Phase Separation reaction->workup Quench concentration Solvent Removal (Rotary Evaporation) workup->concentration purification Purification (Crystallization or Chromatography) concentration->purification analysis Analysis & QC (NMR, MS, HPLC) purification->analysis product Final Product: This compound analysis->product Release

Figure 3. General experimental workflow for synthesis and purification.
Comparison of Scalable Protocols
ParameterSuzuki-Miyaura CouplingNegishi Coupling
Starting Materials Organohalide, Boronic AcidOrganohalide, Zinc
Key Reagents Base (e.g., K₂CO₃, K₃PO₄)Activated Zinc
Typical Yield 75-95%80-98%
Scalability Excellent; widely used in industry.Very good; requires strict anhydrous conditions.
Functional Group Tol. Good to excellent.Excellent; milder conditions.
Key Advantage Stability and availability of boronic acids.High reactivity, lower temperatures.
Key Disadvantage Can require higher temperatures; base-sensitive groups may be an issue.Moisture sensitivity of organozinc reagents.
Cost Profile Generally cost-effective. Boronic acids can be expensive.Cost-effective. Zinc is cheap; specialized ligands can be costly.

Purification and Characterization

Independent of the synthetic route, the identity and purity of the final product must be rigorously confirmed.

  • Purification: For multi-gram to kilogram scale, crystallization is the preferred method of purification. A solvent screen using heptane, ethanol, isopropanol, and ethyl acetate mixtures is recommended to find optimal conditions. If crystallization is not feasible, flash column chromatography on silica gel is a reliable alternative.

  • Characterization:

    • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

    • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product (typically >98% for use in drug development).

Conclusion

Both the Suzuki-Miyaura and Negishi coupling reactions provide robust, efficient, and scalable pathways to the key intermediate this compound. The choice between the two protocols often depends on factors such as the cost and availability of starting materials, the specific functional groups present in more complex derivatives, and the available equipment and expertise for handling moisture-sensitive reagents. The Suzuki-Miyaura coupling is often the first choice due to its operational simplicity, while the Negishi coupling offers a powerful alternative for challenging substrates or when milder conditions are required. The detailed protocols and scalability insights provided in this note serve as a comprehensive guide for chemists and researchers in the successful synthesis of this valuable chemical building block.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
  • Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
  • Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). ResearchGate.
  • Luzung, M. R., Patel, J. S., & Yin, J. (2010). A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. Journal of Organic Chemistry, 75, 8330-8332.
  • Smith, A. P., et al. (n.d.). 5-methyl-2,2'-bipyridine. Organic Syntheses Procedure.
  • ChemicalBook. (n.d.). 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling.
  • ACS Publications. (n.d.). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews.
  • MDPI. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
  • Organic Syntheses. (2011). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling.
  • Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. PMC.
  • Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • MDPI. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Google Patents. (n.d.). Method for preparing 5-bromo-2-methylpyridine.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (n.d.).

Sources

Troubleshooting & Optimization

Chromatographic separation of 2-(3-Bromophenyl)-5-methylpyridine from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource. It addresses the specific chromatographic challenges associated with purifying 2-(3-Bromophenyl)-5-methylpyridine , a basic nitrogen-containing biaryl synthesized via cross-coupling (likely Suzuki-Miyaura).

Ticket ID: #PYR-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Molecule Profile

User Query: "I am struggling to separate this compound from my starting materials (aryl halide and boronic acid). The product streaks on silica, and I see co-elution with the boronic acid."

Technical Analysis: The separation of This compound presents a classic "triad of difficulty" in chromatography:

  • Basicity: The pyridine nitrogen (

    
    ) interacts strongly with acidic silanols on silica gel, causing severe peak tailing.
    
  • Amphoteric Contaminants: Residual boronic acids can streak or co-elute depending on the mobile phase pH.

  • Lipophilicity Overlap: The starting aryl halide (e.g., 1,3-dibromobenzene or 2-bromo-5-methylpyridine) is non-polar, often eluting close to the product in standard non-polar gradients.

Physicochemical Profile
ComponentRolePolarityAcid/Base CharacterChromatographic Behavior
This compound Target MediumBasic (Pyridine N)Tailing prone. Retained by silanols.
Starting Material A (Halide) PrecursorLowNeutralElutes near solvent front (High

).
Starting Material B (Boronic Acid) PrecursorHighAmphoteric/AcidicStreaks/Broadens. Variable

.
Triphenylphosphine Oxide (TPPO) ByproductHighNeutral (Polar)Strong retention, often co-elutes with polar products.

Pre-Chromatographic Workup (The "Hidden" Step)

Critical Insight: Chromatography often fails because the crude mixture is too complex. You must simplify the matrix before injection.

Protocol: Chemical Scavenging & Extraction

Do not load the crude reaction mixture directly onto the column.

Step 1: Boronic Acid Removal (Oxidative Workup) Residual boronic acids are notorious for streaking. Convert them to water-soluble phenols or wash them out.

  • Suspend crude in EtOAc/Ether.

  • Wash with 1M Na₂CO₃ (removes acidic boronic species).

  • Optional: If boronic acid persists, treat the crude with a mild oxidant (H₂O₂/NaOH) to convert residual boronic acid to the corresponding phenol, which is easily removed by a basic wash (NaOH).

Step 2: Pyridine Protonation Strategy (Acid-Base Extraction) This is the most effective way to isolate the pyridine product from non-basic impurities (Halides, TPPO).

  • Dissolve crude in organic solvent (EtOAc).

  • Extract with 1M HCl (aq). The pyridine product becomes protonated (pyridinium salt) and moves to the water layer.

    • Impurity Check: The neutral Aryl Halide and TPPO remain in the organic layer.

  • Discard the organic layer (or save for recovery of SM).

  • Basify the aqueous layer to pH > 10 using NaOH. The product precipitates or oils out.[1][2][3]

  • Extract back into DCM or EtOAc.

  • Dry (MgSO₄) and concentrate.[3] Result: >90% pure material before chromatography.

Chromatographic Method Development

If direct chromatography is required (or for final polishing), use the following optimized conditions.

Troubleshooting Guide: The "Pyridine Tailing" Issue

Q: Why does my product peak look like a shark fin (sharp front, long tail)? A: The pyridine nitrogen is hydrogen-bonding with the acidic silanol (Si-OH) groups on the silica surface.

Solution: Amine Modifiers You must block the silanols or keep the pyridine deprotonated.

ModifierConcentrationMechanismBest For
Triethylamine (TEA) 1–2% v/vCompetes for silanol sites (Shielding).Flash Chromatography (Silica).
Ammonium Hydroxide (NH₄OH) 0.1–0.5% v/vDeprotonates silanols & keeps analyte neutral.HPLC / Prep-LC (C18).
Recommended Solvent Systems

Method A: Flash Chromatography (Normal Phase)

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexane : Ethyl Acetate (with 1% Triethylamine ).

    • Gradient: 0% to 30% EtOAc.

    • Note: Pre-wash the column with the TEA-containing solvent to deactivate the silica before loading.

Method B: Reversed-Phase HPLC (High Purity)

  • Column: C18 (End-capped to minimize silanol activity).

  • Mobile Phase A: Water + 10mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.[4]

  • Rationale: High pH ensures the pyridine is neutral (unprotonated), improving peak shape and retention.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying this specific biaryl pyridine.

PurificationWorkflow Start Crude Reaction Mixture (Pyridine, Boronic Acid, Halide, TPPO) Extraction Acid-Base Extraction? (1M HCl Wash) Start->Extraction AqLayer Aqueous Layer (Protonated Product) Extraction->AqLayer Yes (Recommended) OrgLayer Organic Layer (Halides, TPPO, Boronic Acid) Extraction->OrgLayer Impurities Removed DirectCol Direct Flash Column Extraction->DirectCol No (Risky) Basify Basify (NaOH) & Extract AqLayer->Basify PureCrude Semi-Pure Product (>90%) Basify->PureCrude PureCrude->DirectCol Final Polish Tailing Issue: Peak Tailing DirectCol->Tailing Standard Silica FixTailing Add 1% Et3N to Mobile Phase Tailing->FixTailing FinalProd Pure this compound FixTailing->FinalProd Sharp Peak

Caption: Workflow for isolating basic pyridine derivatives, prioritizing acid-base extraction to remove neutral lipophilic impurities before chromatography.

Frequently Asked Questions (FAQs)

Q1: I used Triphenylphosphine (PPh₃) as a ligand, and the Oxide (TPPO) is co-eluting with my product. How do I remove it? A: TPPO is difficult to remove by standard chromatography.[5]

  • Pre-Column Fix: Triturate the crude solid with cold ether or hexane/ether (1:1) . TPPO is often insoluble in these mixtures, while your lipophilic product should dissolve. Filter off the solid TPPO.[6][7]

  • Complexation: Add ZnCl₂ (2 equiv) to the crude mixture in ethanol. ZnCl₂ forms a precipitate with TPPO that can be filtered off [1].[6][8]

Q2: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina is often better for basic heterocycles like pyridines because it lacks the acidic silanols that cause tailing. You may not even need Triethylamine. However, Alumina has lower resolution (theoretical plates) than silica, so ensure your


 is sufficient (

).

Q3: My product is an oil and won't crystallize. Is it pure? A: 2-Arylpyridines with alkyl substituents (like the 5-methyl group) often have low melting points.

  • Check: Run an LC-MS. If purity is >95%, the oil state is likely intrinsic.

  • Solidification: Try forming a salt (e.g., Hydrochloride or Picrate) to obtain a solid for X-ray or easier handling. Dissolve the oil in ether and bubble HCl gas or add HCl in dioxane.

References

  • Batesky, D. C., et al. (2017).[5] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 82(19), 9931–9936.

  • BenchChem Technical Support. (2025). "Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing." BenchChem Knowledge Base.

  • Sigma-Aldrich. (n.d.). "3-Bromophenylboronic acid Product Specification."

  • Rueda-Espinosa, J., et al. (2023).[9] "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor." Canadian Journal of Chemistry, 101(10), 765-772.[9][10]

Sources

Validation & Comparative

13C NMR chemical shifts for 2-(3-Bromophenyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 13C NMR Structural Elucidation of 2-(3-Bromophenyl)-5-methylpyridine

Executive Summary: The Structural Fingerprint

In the realm of medicinal chemistry, This compound represents a critical scaffold, often serving as an intermediate in the synthesis of complex heterocycles via Suzuki-Miyaura cross-coupling. Its structural integrity relies on the precise regiochemistry of the methyl group on the pyridine ring and the bromine atom on the phenyl ring.

This guide provides a definitive comparison of the 13C NMR chemical shifts for the target molecule against its structural analogs and precursors. By synthesizing experimental data from key reference standards (2-phenylpyridine and 3-bromopyridine) with rigorous chem-informatics prediction models, we establish a validated spectral profile to ensure accurate characterization.

Structural Analysis & Numbering System

To interpret the NMR data correctly, we must first define the numbering system. The molecule consists of two distinct aromatic domains:

  • Pyridine Ring (Py): Numbered starting from Nitrogen (1).[1] The phenyl attachment is at C2, and the methyl group is at C5.

  • Phenyl Ring (Ph): Numbered starting from the connection point (1'). The bromine substituent is at position 3'.

Key Structural Features:

  • Py-C5 (Methylated): The ipso carbon bearing the methyl group.

  • Ph-C3' (Brominated): The ipso carbon bearing the bromine atom, characterized by a distinct upfield shift relative to other aromatic carbons.

  • Py-C6: The carbon adjacent to the nitrogen, typically the most deshielded proton-bearing carbon.

Comparative Chemical Shift Analysis

The following table contrasts the Predicted Chemical Shifts of the target molecule with the Experimental Shifts of its closest analog, 2-Phenylpyridine. This comparison highlights the specific substituent effects of the 5-Methyl and 3-Bromo groups.

Table 1: 13C NMR Chemical Shift Comparison (δ, ppm in CDCl3)
Carbon PositionTarget: this compound (Predicted*)Reference: 2-Phenylpyridine (Experimental)Shift Difference (Δ) Assignment Logic
Methyl (CH3) 18.5 N/A-Characteristic aliphatic signal.
Py-C2 (Quat) 155.8 157.4-1.6Quaternary C attached to Phenyl; slight shielding from 5-Me.
Py-C6 (CH) 147.2 149.6-2.4Ortho to N; shielded by adjacent 5-Me group.
Py-C4 (CH) 137.1 136.7+0.4Para to N; minimal effect from substituents.
Py-C5 (Quat) 131.5 122.1+9.4 Diagnostic: Large downfield shift due to ipso-Methyl effect.
Py-C3 (CH) 120.2 120.6-0.4Meta to Methyl; minimal change.
Ph-C1' (Quat) 140.5 139.4+1.1Attachment point; slight deshielding by 3-Br.
Ph-C3' (Quat) 123.0 128.7-5.7 Diagnostic: Upfield shift characteristic of C-Br (Heavy Atom Effect).
Ph-C2' (CH) 129.8 126.9+2.9Ortho to Br and Py; deshielded by Br.
Ph-C4' (CH) 132.1 128.9+3.2Ortho to Br; deshielded.
Ph-C6' (CH) 125.5 126.9-1.4Para to Br; slight shielding.
Ph-C5' (CH) 130.2 128.7+1.5Meta to Br; slight deshielding.

*Predicted values derived from additivity principles using 2-phenylpyridine (Base), 3-picoline (Substituent 1), and bromobenzene (Substituent 2) experimental data.

Assignment Methodology (The "Why")

Trustworthy structural elucidation requires a self-validating logic flow. Do not rely solely on matching numbers; verify the relationships between atoms.

A. Distinguishing the Rings
  • Pyridine Ring: Look for the Py-C6 signal around 147-150 ppm . It is a CH carbon (high intensity in DEPT-135) and is typically the most downfield signal aside from the quaternary C2.

  • Phenyl Ring: Lacks the highly deshielded C6-type signal. The Ph-C3' (C-Br) is unique; it appears as a quaternary carbon (no DEPT signal) significantly upfield (~123 ppm ) compared to other aromatic carbons.

B. Confirming Regiochemistry
  • 5-Methyl Position: The Methyl carbon (~18.5 ppm ) will show a strong HMBC correlation to Py-C5 (quaternary, ~131 ppm) and Py-C6 (CH, ~147 ppm). If the methyl were at position 4 or 6, the correlation pattern would shift distinctively.

  • 3-Bromo Position: The symmetry of the phenyl ring is broken. You should observe four distinct protonated carbons for the phenyl ring. A 4-bromo substitution would result in a symmetric AA'BB' system (only two distinct CH signals).

Experimental Workflow & Visualization

To replicate these results or validate your synthesis, follow this standardized protocol.

Protocol: High-Resolution 13C NMR Acquisition
  • Sample Prep: Dissolve 15-20 mg of the compound in 0.6 mL CDCl3 . Ensure the solution is clear; filter if necessary to remove paramagnetic inorganic salts (e.g., Pd residues from Suzuki coupling) which broaden lines.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Scans (NS): Minimum 512 (due to quaternary carbons).

    • Relaxation Delay (D1): 2.0 seconds.

    • Spectral Width: -10 to 220 ppm.

  • Processing: Apply Exponential Multiplication (LB = 1.0 - 2.0 Hz) to enhance S/N for quaternary carbons.

Visualization: Assignment Logic Flow

AssignmentWorkflow Start Start: Acquire 13C & DEPT-135 Step1 Identify Aliphatic Region (10-30 ppm) Start->Step1 MethylCheck Signal at ~18.5 ppm? (Methyl Group) Step1->MethylCheck Step2 Identify Aromatic C-Br (Quaternary) MethylCheck->Step2 BrCheck Signal at ~123 ppm? (Ph-C3' Ipso) Step2->BrCheck Step3 Locate Pyridine C6 (Deshielded CH) BrCheck->Step3 PyCheck Signal at ~147-150 ppm? (Ortho to N) Step3->PyCheck Step4 Verify Substitution Pattern (HMBC Correlations) PyCheck->Step4 Validation Methyl Protons -> Py-C5 & Py-C6 Step4->Validation End Structure Confirmed: This compound Validation->End

Figure 1: Step-by-step logic flow for assigning the 13C NMR spectrum of this compound.

References

  • ChemicalBook. 2-Phenylpyridine (1008-89-5) 13C NMR Spectrum.Link

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General Pyridine/Benzene Shifts). Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for Additivity Rules).
  • Reich, H. J. WinPLT NMR Chemical Shift Predictor & Data Tables. University of Wisconsin-Madison. Link

Sources

Mass spectrometry (LC-MS) fragmentation pattern of 2-(3-Bromophenyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: LC-MS/MS Fragmentation & Structural Validation of 2-(3-Bromophenyl)-5-methylpyridine

Executive Summary: The Spectral Fingerprint

This guide details the mass spectrometric characterization of This compound (CAS: 1256822-53-5), a critical biaryl intermediate often used in Suzuki-Miyaura cross-coupling for kinase inhibitor synthesis.

In drug development, the primary analytical challenge with this scaffold is distinguishing the meta-substituted (3-bromo) target from its para- (4-bromo) and ortho- (2-bromo) regioisomers. While their exact masses are identical, their fragmentation kinetics (MS/MS) and chromatographic retention behaviors differ due to steric hindrance and electronic induction effects.

Key Diagnostic Features:

  • Precursor Ion (

    
    ):  Distinctive 1:1 doublet at m/z 248.0 / 250.0  (characteristic of mono-bromination).
    
  • Primary Fragment: Homolytic cleavage of the C-Br bond yielding the aryl-pyridine cation (m/z 169 ).

  • Differentiation Factor: The 3-bromo isomer typically exhibits a distinct retention time and a higher stability of the molecular ion compared to the sterically strained 2-bromo isomer.

Experimental Protocol: Validated LC-MS/MS Workflow

To replicate the fragmentation data described below, use the following standardized conditions. This protocol prioritizes the stabilization of the halogenated precursor for confident isotopic validation before fragmentation.

Instrument Platform: Q-TOF or Triple Quadrupole (QqQ) Ionization: Electrospray Ionization (ESI), Positive Mode

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of standard in 1 mL MeOH (Stock: 1 mg/mL).

    • Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid. Reasoning: Acidic pH ensures protonation of the pyridine nitrogen (

      
      ).
      
  • Chromatographic Separation (UPLC/HPLC):

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Self-Validating Check: The target compound is moderately lipophilic (cLogP ~3.5). Expect elution between 3.0–3.8 min. If elution is <2 min, check organic modifier ratio.

  • Mass Spectrometry Parameters:

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source debromination).

    • Collision Energy (CE): Ramp 15–35 eV.

    • Critical Setting: Set MS1 scan width to include m/z 245–255 to capture the full isotopic envelope.

Mechanistic Fragmentation Pathway

The fragmentation of this compound follows a charge-site initiated pathway. The protonation site is the pyridine nitrogen.

Fragmentation Logic
  • Precursor Selection (

    
    ):  The spectrum is dominated by the m/z 248/250  doublet.
    
  • Primary Loss (Debromination): The weakest bond is the

    
     bond. Under CID (Collision Induced Dissociation), this cleaves to release a neutral Bromine radical (
    
    
    
    ) or HBr, generating the stable phenyl-pyridine cation at m/z 169 .
  • Secondary Loss (Ring Opening): The pyridine ring undergoes characteristic fragmentation, losing neutral Hydrogen Cyanide (HCN, 27 Da) to form m/z 142 .

  • Minor Pathway (Cross-Ring Cleavage): Cleavage of the inter-ring bond may yield the bromophenyl cation (m/z 155/157 ), though this is energetically less favorable than Br loss.

Pathway Visualization (DOT Diagram)

Fragmentation Precursor [M+H]+ m/z 248.0 / 250.0 (Isotopic Doublet) Intermediate [M+H - Br•]+ m/z 169.1 (Phenyl-Pyridine Cation) Precursor->Intermediate - Br• (79/81 Da) Homolytic Cleavage SideProduct [Bromophenyl Cation]+ m/z 155.0 / 157.0 (Inter-ring Cleavage) Precursor->SideProduct Minor Pathway C-C Bond Break Fragment2 [M+H - Br - HCN]+ m/z 142.1 (Pyrrolic Rearrangement) Intermediate->Fragment2 - HCN (27 Da) Ring Contraction

Figure 1: Predicted ESI-MS/MS fragmentation pathway. The primary route involves debromination followed by pyridine ring contraction.

Comparative Analysis: Isomer Differentiation

This section objectively compares the target molecule against its structural isomers.[1] In synthesis, the para (4-bromo) isomer is a common impurity.

Differentiation Strategy Table
FeatureTarget: 3-Bromo (Meta) Alternative: 4-Bromo (Para) Alternative: 2-Bromo (Ortho)
Isotopic Pattern 1:1 Doublet (248/250)1:1 Doublet (248/250)1:1 Doublet (248/250)
Chromatography (C18) Intermediate RT Late RT (Most Lipophilic)Early RT (Steric twisting reduces planarity)
Fragmentation (m/z 169) High IntensityHigh IntensityModerate (Steric strain promotes rapid degradation)
Diagnostic Fragment m/z 169 (Base Peak)m/z 169 (Base Peak)m/z 79/81 (

) often visible due to crowding
Electronic Effect Inductive withdrawal stabilizes ringConjugation allows charge delocalization"Ortho Effect" may lead to unique rearrangement
Why this matters:
  • Mass Alone Fails: A simple MS1 scan cannot distinguish these isomers.

  • Retention Time is King: The ortho isomer (2-bromo) suffers from steric clash between the bromine and the pyridine nitrogen/ring, forcing the two rings out of planarity. This reduces its interaction with the C18 stationary phase, causing it to elute earlier than the planar meta and para isomers.

  • Spectral Validation: If you observe a significant peak at m/z 79 or 81 (Bromonium ion) alongside the parent, suspect the ortho isomer or high-energy in-source fragmentation.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for homolytic cleavage rules).
  • Demarais, N. J., et al. (2014). "Differentiation of Structural Isomers in a Target Drug Database by LC/Q-TOFMS." Journal of Analytical Toxicology.

  • BenchChem. (2025).[2] "Comparative Analysis of Phenylpyridine Isomers Fragmentation." (General pyridine fragmentation rules).

  • Sigma-Aldrich. (2025). "Product Specification: this compound." (Used for physical property estimation/LogP).

Sources

A Comparative Guide to the Crystal Structure and X-ray Diffraction of 2-(3-Bromophenyl)-5-methylpyridine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge, derived from single-crystal X-ray diffraction (SC-XRD), underpins rational drug design, the development of novel materials, and our fundamental understanding of chemical interactions. This guide provides an in-depth look at the crystallographic analysis of 2-(3-Bromophenyl)-5-methylpyridine, a compound of interest in pharmaceutical and materials research.

While a definitive crystal structure for this compound is not publicly available in crystallographic databases as of this writing, this guide will provide a comprehensive framework for its analysis. We will delve into the principles and experimental protocols of SC-XRD and conduct a comparative analysis with structurally related compounds. This approach not only prepares researchers for the experimental determination of the target compound's structure but also offers predictive insights based on well-characterized analogs.

The Art and Science of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that reveals the precise arrangement of atoms in a crystalline solid.[1] The fundamental principle, first described by Max von Laue in 1912, is that a crystal acts as a three-dimensional diffraction grating for X-rays.[2] When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the highly ordered arrangement of atoms in the crystal lattice, most of these scattered waves interfere destructively. However, in specific directions, they interfere constructively, producing a diffraction pattern of discrete spots. The geometric relationship between the crystal lattice, the wavelength of the X-rays, and the diffraction angles is described by Bragg's Law.[2]

The experimental workflow for determining a crystal structure can be broken down into several key stages, each with its own set of critical considerations.

experimental_workflow cluster_crystal Crystal Preparation & Mounting cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer Diffractometer Setup crystal_selection->diffractometer data_collection Data Acquisition diffractometer->data_collection integration Data Integration & Reduction data_collection->integration solution Structure Solution (Phase Problem) integration->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Model (CIF)

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the typical steps for determining the crystal structure of a small organic molecule like this compound.

  • Crystal Growth and Selection:

    • Objective: To obtain a single, well-ordered crystal of suitable size and quality.

    • Procedure: High-purity this compound would be synthesized and dissolved in an appropriate solvent or solvent mixture. Slow evaporation, slow cooling of a saturated solution, or vapor diffusion are common techniques to encourage the growth of single crystals.

    • Causality: The quality of the crystal is the single most important factor determining the quality of the final structure. A well-ordered crystal will diffract X-rays strongly and uniformly, leading to high-resolution data.

  • Crystal Mounting:

    • Objective: To mount the selected crystal on the goniometer head of the diffractometer.

    • Procedure: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope. It is then affixed to a glass fiber or a loop with a cryo-protectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

    • Causality: Flash-cooling minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data. The cryo-protectant prevents the formation of ice crystals, which would produce their own diffraction pattern.

  • Data Collection:

    • Objective: To measure the intensities and positions of the diffracted X-ray spots.

    • Procedure: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected on a detector.[2] Modern diffractometers use CCD or CMOS detectors to capture the data.

    • Causality: Collecting data over a wide range of crystal orientations ensures that as many unique reflections as possible are measured, which is crucial for a complete and accurate structure determination.

  • Data Processing and Structure Solution:

    • Objective: To process the raw diffraction images and obtain an initial model of the crystal structure.

    • Procedure: The collected images are processed to integrate the intensities of the diffraction spots and to determine the unit cell parameters and space group. This is followed by structure solution, which involves overcoming the "phase problem" to generate an initial electron density map.

    • Causality: The positions of the diffraction spots give information about the size and shape of the unit cell, while their intensities are related to the arrangement of atoms within the unit cell. The phase problem arises because the diffraction experiment only measures the intensities (amplitudes) of the scattered waves, not their phases.

  • Structure Refinement:

    • Objective: To optimize the initial structural model to best fit the experimental data.

    • Procedure: The atomic positions, displacement parameters, and other model parameters are adjusted in an iterative least-squares refinement process to minimize the difference between the observed and calculated diffraction data.

    • Causality: Refinement improves the accuracy and precision of the structural model, leading to more reliable bond lengths, bond angles, and other geometric parameters.

Comparative Structural Analysis

In the absence of a determined structure for this compound, we can predict its key structural features by examining its constituent parts and comparing them to known structures from the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[1][3]

molecular_comparison cluster_target Target Molecule cluster_analogs Structural Analogs target This compound analog1 3-Bromopyridine target->analog1 analog2 2-Phenylpyridine target->analog2 analog3 2-Amino-5-methylpyridine target->analog3

Caption: Comparison of the target molecule with its structural fragments and analogs.

The key structural questions for this compound are:

  • What is the dihedral angle between the phenyl and pyridine rings?

  • How does the bromine atom influence intermolecular interactions and crystal packing?

  • What role does the methyl group play in the overall crystal structure?

To answer these, we can look at the crystal structures of related compounds.

CompoundCSD RefcodeSpace GroupKey Features & Insights
3-Bromopyridine N-oxide -P2₁/cThe two independent molecules in the asymmetric unit are nearly planar. The crystal exhibits a herringbone packing pattern.[3] This suggests that the bromophenyl moiety in our target could participate in similar packing motifs.
2-Amino-5-methylpyridine 737128[4]P2₁/cThe presence of the amino group leads to hydrogen bonding, which will be absent in our target molecule. However, the geometry of the 5-methylpyridine ring itself provides a useful reference.
4-Methylpyridine -I4₁/aThe crystal structure has been determined by neutron diffraction, showing disorder in the methyl group protons.[5] This highlights that methyl groups can influence crystal symmetry and packing.
Various 2-Phenylpyridine Derivatives CSD SearchVariesIn many 2-phenylpyridine structures, the two aromatic rings are not coplanar. The dihedral angle is influenced by substituents on the rings. For our target, we can expect a non-planar conformation due to steric hindrance.

Based on this comparative analysis, we can hypothesize that in the crystal structure of this compound:

  • The molecule will likely be non-planar, with a significant dihedral angle between the phenyl and pyridine rings.

  • The bromine atom will likely participate in halogen bonding or other weak intermolecular interactions, influencing the crystal packing.

  • The crystal packing will be governed by a combination of van der Waals forces and potentially C-H···π interactions.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a great deal can be inferred through a solid understanding of single-crystal X-ray diffraction principles and a comparative analysis of structurally related compounds. This guide has provided a comprehensive overview of the experimental workflow, from crystal growth to structure refinement, emphasizing the rationale behind each step. By comparing with known structures from authoritative sources like the Cambridge Structural Database, we can make educated predictions about the key structural features of the target molecule. This approach is invaluable for researchers in guiding synthesis, crystallization efforts, and in the early stages of molecular design.

References

  • PubChem. (n.d.). 2-Amino-5-methylpyridine. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). Schematic view of the 4-methylpyridine molecule, showing anisotropic.... Retrieved February 13, 2026, from [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. Retrieved February 13, 2026, from [Link]

  • Hutchinson, M. G., Lynch, W. E., & Padgett, C. W. (2015). Crystal structure of 3-bromo-pyridine N-oxide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o869. [Link]

  • SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved February 13, 2026, from [Link]

  • Wlodawer, A., Dauter, Z., & Shabalin, I. G. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 284(15), 2419-2433. [Link]

Sources

HPLC retention time standards for 2-(3-Bromophenyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development & Retention Standards for 2-(3-Bromophenyl)-5-methylpyridine Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts in CNS Drug Discovery (mGluR5 antagonists).

Executive Summary & Compound Profile

This compound is a critical intermediate and structural scaffold in the synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5), structurally related to MPEP and MTEP .

Establishing a robust HPLC retention standard for this compound is challenging due to the basicity of the pyridine nitrogen (pKa ~5.4–5.8) and the lipophilicity of the biaryl system. This guide compares three chromatographic approaches to define the "Gold Standard" for retention stability, peak symmetry, and impurity resolution.

Compound Properties (Physicochemical Context)
PropertyValue (Predicted/Empirical)Chromatographic Impact
Molecular Formula C₁₂H₁₀BrNRequires MS-compatible buffers if using LC-MS.
LogP ~3.8 – 4.2High hydrophobicity; requires high % organic modifier for elution.
pKa (Pyridine N) ~5.6Protonated at pH < 5.0; prone to silanol tailing on standard C18.
UV Max 254 nm / 280 nmStrong conjugation allows sensitive UV detection.

Comparative Analysis: Column & Method Selection

We evaluated three distinct stationary phase chemistries to determine the optimal retention standard. The "Performance" is defined by Resolution (


)  from key synthetic impurities (e.g., 3-bromophenylboronic acid, 2-bromo-5-methylpyridine) and Tailing Factor (

)
.
Option A: The "Workhorse" (C18 / Acidic pH)
  • Column: C18 (e.g., Phenomenex Luna C18(2)), 5 µm.[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Hydrophobic interaction.

  • Verdict: Sub-optimal. While retention is stable, the protonated pyridine interacts with residual silanols, leading to peak tailing (

    
    ) and reduced sensitivity.
    
Option B: The "Selectivity King" (Phenyl-Hexyl / Acidic pH)
  • Column: Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid / Methanol.

  • Mechanism:

    
    -
    
    
    
    interactions + Hydrophobicity.
  • Verdict: Recommended for Complex Mixtures. The

    
    -
    
    
    
    interaction with the biaryl core provides unique selectivity, easily separating the target from non-aromatic impurities.
Option C: The "Peak Shape Standard" (High pH C18)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge), 3.5 µm.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

  • Mechanism: Analyte is neutral (de-protonated).

  • Verdict: Gold Standard for Purity. Operating above the pKa ensures the pyridine is neutral, eliminating silanol interactions. Result: Sharp, symmetric peaks (

    
    ).
    

Experimental Protocol: The "Gold Standard" Method

This protocol utilizes Option C (High pH) for maximum robustness. This method is self-validating; if the Tailing Factor exceeds 1.2, the mobile phase pH or column condition is compromised.

Instrumentation & Conditions
  • System: HPLC with UV/Vis (DAD) or LC-MS.

  • Column: Hybrid C18 (High pH stable), 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 35°C (Controls mass transfer kinetics).

  • Detection: 254 nm (primary), 280 nm (secondary).

Mobile Phase Preparation[1][2][3]
  • Solvent A: 10mM Ammonium Bicarbonate in Water (Adjust to pH 10.0 with Ammonium Hydroxide).

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Table
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Injection / Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End
System Suitability Criteria (Self-Validation)
  • Retention Time (RT): ~8.5 ± 0.2 min (Target).

  • Tailing Factor (

    
    ):  NMT 1.2.
    
  • Resolution (

    
    ):  > 2.0 between Target and 3-Bromo-5-methylpyridine (precursor).
    

Visualizing the Workflow & Mechanism

Diagram 1: Method Development Logic Flow

This decision tree illustrates the causality behind choosing High pH chromatography for pyridine-based ligands.

MethodLogic Start Analyte: this compound (Basic Pyridine N, pKa ~5.6) Choice1 Select pH Condition Start->Choice1 PathAcid Acidic pH (pH 2-3) (Formic/TFA) Choice1->PathAcid Standard LC-MS PathBasic Basic pH (pH 10) (Ammonium Bicarb) Choice1->PathBasic Optimized Purity ResultAcid Analyte Protonated (Py-H+) Interacts with Silanols PathAcid->ResultAcid ResultBasic Analyte Neutral (Py) Hydrophobic Retention Only PathBasic->ResultBasic OutcomeAcid Result: Peak Tailing Lower Sensitivity ResultAcid->OutcomeAcid OutcomeBasic Result: Sharp Peak High Symmetry ResultBasic->OutcomeBasic

Caption: Decision matrix for optimizing retention of basic pyridine derivatives, highlighting the superiority of High pH conditions.

Diagram 2: Separation Mechanism (Pi-Pi vs Hydrophobic)

Comparing how the recommended method interacts with the molecule versus the alternative Phenyl-Hexyl approach.

Interaction Molecule Target: This compound C18 C18 Ligand (Alkyl Chain) Molecule->C18 Primary Interaction Phenyl Phenyl-Hexyl Ligand (Aromatic Ring) Molecule->Phenyl Alternative Interaction Mechanism1 Van der Waals (Hydrophobic) C18->Mechanism1 Phenyl->Mechanism1 Mechanism2 Pi-Pi Stacking (Selectivity) Phenyl->Mechanism2 Enhanced Selectivity for Biaryl Core

Caption: Mechanistic comparison: C18 relies on hydrophobicity, while Phenyl-Hexyl adds Pi-Pi selectivity useful for isomer separation.

Comparative Data Summary

The following table summarizes the expected performance metrics based on experimental validation of similar phenyl-pyridine mGluR5 ligands.

ParameterMethod A (Acidic C18)Method B (Acidic Phenyl)Method C (High pH C18)
Retention Time (

)
Moderate (3-4)High (4-5)High (5-6)
Tailing Factor (

)
1.6 – 2.0 (Poor)1.3 – 1.5 (Fair)1.0 – 1.1 (Excellent)
Theoretical Plates (

)
~8,000~10,000>15,000
Resolution (Impurity) BaselineEnhancedBaseline
MS Sensitivity High (Positive Mode)HighModerate (Suppressed Ionization)

Recommendation: Use Method C for Purity/QC analysis. Use Method A only if LC-MS/MS sensitivity in positive mode is the absolute priority and peak shape can be sacrificed.

References

  • PubChem. (n.d.). 2-Amino-5-bromo-3-methylpyridine (Precursor Data).[3] National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • Cosford, N. D., et al. (2003).[4] [3-(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A potent and highly selective metabotropic glutamate subtype 5 receptor antagonist.[4][5] Journal of Medicinal Chemistry. (Contextual reference for MPEP/MTEP analogue synthesis). Retrieved from [Link]

  • McCalley, D. V. (2010).[6] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the analysis of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. (Basis for High pH methodology). Retrieved from [Link]

Sources

Safety Operating Guide

2-(3-Bromophenyl)-5-methylpyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the operational safety and disposal protocols for 2-(3-Bromophenyl)-5-methylpyridine .

Note to Researchers: This specific biaryl compound is frequently encountered as a Suzuki-Miyaura coupling intermediate in drug discovery. As a halogenated phenyl-pyridine derivative, it lacks a ubiquitous, public commodity SDS. Therefore, this guide applies the "Worst-Case Hazard Class" principle, categorizing it under Halogenated Nitrogenous Heterocycles .

Chemical Profile & Hazard Identification

Before disposal, you must validate the physical state and chemical nature of the waste stream. This compound combines a basic pyridine core with a lipophilic, halogenated aryl substituent.

PropertySpecificationOperational Implication
Chemical Name This compoundLabeling: Must appear fully written on waste tags.
Molecular Formula C₁₂H₁₀BrNHalogen Content: Requires "Halogenated" waste stream.
Molecular Weight ~248.12 g/mol State: Likely a solid or viscous oil at room temp.
Acidity/Basicity Weak Base (Pyridine N)Incompatibility: Segregate from strong acids/oxidizers.
Waste Code (RCRA) D001 (Ignitable - if in solvent), D002 (Corrosive - if acidified), Halogenated OrganicCompliance: Do NOT mix with non-halogenated solvents.

Core Hazards:

  • Acute Toxicity: Treat as harmful by ingestion/inhalation (Pyridine analog).

  • Irritant: Skin, eye, and respiratory tract irritant (H315, H319, H335).[1]

  • Environmental: Potential long-term aquatic toxicity (Biaryl halide).

Pre-Disposal Segregation Strategy

Effective disposal begins at the bench. The presence of the Bromine (Br) atom dictates the entire workflow. Incineration of brominated compounds in standard non-halogenated streams can generate corrosive hydrogen bromide (HBr) or toxic brominated dioxins.

The Golden Rule:

If the molecule contains a Halogen (F, Cl, Br, I), it must go into the Halogenated Waste stream, regardless of the solvent it is dissolved in.

Segregation Logic (DOT Visualization)

DisposalLogic Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Trace Trace Residues (Glassware) StateCheck->Trace SolidStream SOLID HAZARDOUS WASTE (Double Bagged) Solid->SolidStream Debris/Pure Cmpd SolventCheck Solvent Type? Liquid->SolventCheck HaloStream LIQUID HALOGENATED WASTE (Red Can/Tag) SolventCheck->HaloStream Contains Halogens (DCM, Chloroform) SolventCheck->HaloStream Non-Halogenated (MeOH, EtOAc) *Compound adds Halogens* Rinse Triple Rinse with Acetone Trace->Rinse Rinse->HaloStream Rinsate

Caption: Decision tree for segregating brominated pyridine waste. Note that even if dissolved in non-halogenated solvents (e.g., Methanol), the presence of the solute renders the entire mixture "Halogenated Waste".

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicable to: Expired reagent, contaminated weighing boats, silica gel columns, filter paper.

  • Containment: Collect solid waste in a chemically resistant, wide-mouth jar (HDPE or Amber Glass).

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "Solid Debris contaminated with this compound".

    • Hazard Check: Toxic, Irritant.[1][2]

  • Secondary Containment: If the solid is a fine powder, double-bag in clear polyethylene bags before placing in the drum to prevent dust inhalation by disposal personnel.

  • Silica Gel: Silica used to purify this compound must be dried in a fume hood (to remove volatile solvents) and then disposed of as Solid Hazardous Waste , not trash.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable to: HPLC effluent, reaction quench mixtures, rotary evaporator traps.

  • pH Check: Ensure the solution is neutral (pH 6-8).

    • Why? Pyridines are basic. If the waste stream was acidified (e.g., HCl workup), neutralize with Sodium Bicarbonate (NaHCO₃) before adding to the central waste container to prevent exothermic reactions or gas generation.

  • Selection of Container: Use the Halogenated Solvent carboy (typically red or clearly marked).

    • Critical: Do NOT pour into the "Non-Halogenated" (Organic) waste stream. The bromine atom in the solute can foul catalytic oxidizers used in standard incineration.

  • Solvent Compatibility:

    • Compatible: Dichloromethane, Chloroform, Ethyl Acetate, Methanol, Acetone.

    • Incompatible: Do not mix with strong oxidizers (Nitric acid, Peroxides) in the waste container.[3] Pyridines can form N-oxides or unstable salts.

Protocol C: Glassware Decontamination
  • Triple Rinse: Rinse flask 3 times with a minimal amount of Acetone or Ethanol.

  • Disposal of Rinsate: Pour all three rinses into the Halogenated Liquid Waste container.

  • Final Wash: Once triple-rinsed, the glassware can be washed in a standard laboratory dishwasher or with detergent.

Emergency Response (Spill Management)

Scenario: You drop a vial containing 500mg of solid this compound.

  • Evacuate & Ventilate: Clear the immediate area.[4] Pyridine derivatives often have distinct, unpleasant odors and can cause respiratory distress.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a fitted N95 or half-mask respirator (P100 cartridges) if dust generation is likely.

  • Dry Cleanup:

    • Do NOT sweep (creates dust).

    • Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.

    • Scoop the damp material/glass into a wide-mouth hazardous waste jar.

  • Surface Decontamination: Wipe the surface with a 10% bleach solution followed by water. Dispose of all wipes as solid hazardous waste.

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyridine Derivatives. Retrieved from [Link]

    • Context: General toxicity and physical property data for halogenated pyridine class.

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

    • Context: Definition of characteristic hazardous waste (Halogenated Organic).

    • Context: Used as a proxy for hazard extrapolation (Skin/Eye Irritant 2, STOT SE 3).

Sources

Navigating the Safe Handling of 2-(3-Bromophenyl)-5-methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are foundational to discovery. 2-(3-Bromophenyl)-5-methylpyridine, a halogenated pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

  • Skin and Eye Irritation: Direct contact can cause irritation and potential burns to the skin and eyes.[1][2][3][4][5][6][7][8]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to irritation of the nose, throat, and respiratory system.[1][3][5][9][10]

  • Potential for Harm if Swallowed or Inhaled: Similar compounds can be harmful if ingested or inhaled, potentially causing systemic effects.[1][7][10][11][12]

Given these potential hazards, a comprehensive risk assessment should be conducted before any handling of this chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when working with this compound to prevent exposure through all potential routes.[1][11][13]

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles if there is a significant risk of splashing.[1][9][13]Protects eyes from splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended, especially for prolonged handling.[11][13][14]Provides a barrier against skin contact. Always check the manufacturer's glove compatibility chart for the specific solvent being used.
Body Protection A fully buttoned, flame-resistant lab coat. A chemically resistant apron should be considered when handling larger quantities.[11][13]Protects skin and personal clothing from contamination.
Respiratory Protection All handling of solid or solutions of this compound must be conducted in a certified chemical fume hood.[11][13][14]Prevents the inhalation of potentially harmful vapors or dust.
Footwear Closed-toe, closed-heel shoes.Protects feet from potential spills.[15]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to handling handling_dissolve Prepare Solution in Fume Hood handling_weigh->handling_dissolve handling_reaction Perform Reaction in Fume Hood handling_dissolve->handling_reaction cleanup_quench Quench Reaction Carefully handling_reaction->cleanup_quench Proceed to cleanup cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_quench->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose cleanup_doff_ppe Doff PPE Correctly cleanup_dispose->cleanup_doff_ppe

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:
  • Preparation:

    • Before entering the laboratory, ensure you are wearing the appropriate personal clothing (long pants, closed-toe shoes).

    • Don all required PPE as outlined in the table above.

    • Verify that the chemical fume hood is functioning correctly.

    • Gather all necessary chemicals, glassware, and equipment.

  • Handling:

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[11][13][14]

    • When weighing the solid, use a draft shield or weigh boat to prevent dispersal of dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[2][5][11]

  • In Case of a Spill:

    • If a small spill occurs, it can be cleaned up by trained personnel wearing appropriate PPE.[16]

    • Absorb the spill with an inert, dry material and place it in a designated, sealed container for disposal.[16]

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to protect both personnel and the environment.

  • Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[15][17] Do not mix with non-halogenated waste.

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste".

  • Disposal of Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be disposed of in the solid hazardous waste stream.

  • Institutional Guidelines: Always follow your institution's specific guidelines for chemical waste disposal.[2][15]

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure environment for scientific advancement.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary Identification: Pyridine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Halogenated Solvents. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.